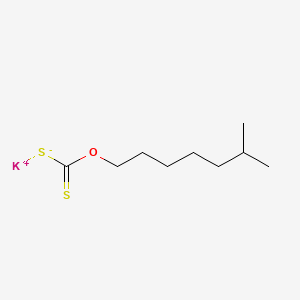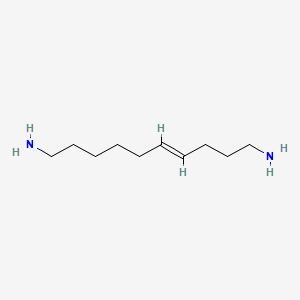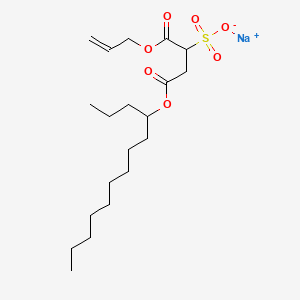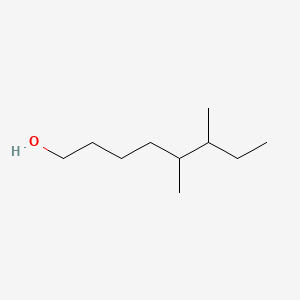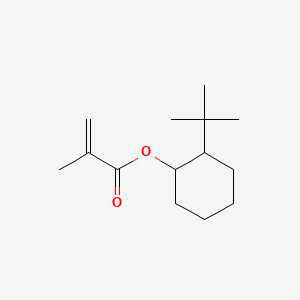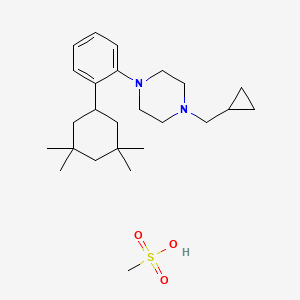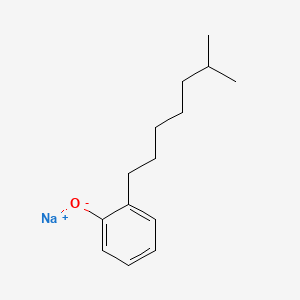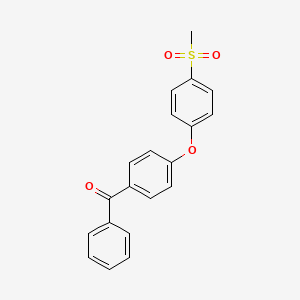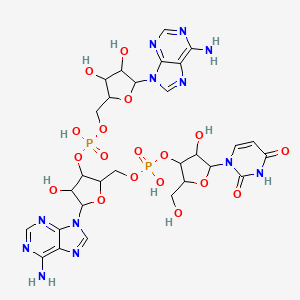
Uridylyl-(3'.5')-adenylyl-(3'.5')-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine is a trinucleotide composed of uridine, adenosine, and adenosine linked by phosphodiester bonds. This compound is significant in the study of nucleic acids and their role in various biological processes. It serves as a model for understanding the structure and function of RNA and DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine typically involves the stepwise addition of nucleotides. The process begins with the protection of hydroxyl groups on the ribose sugars to prevent unwanted reactions. The protected nucleotides are then activated using phosphoramidite chemistry, which facilitates the formation of phosphodiester bonds under mild conditions. The final step involves the deprotection of the hydroxyl groups to yield the desired trinucleotide.
Industrial Production Methods
Industrial production of uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine follows similar principles but on a larger scale. Automated synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis techniques allows for efficient coupling and purification steps, making the production process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine can undergo various chemical reactions, including:
Hydrolysis: The cleavage of phosphodiester bonds in the presence of water, often catalyzed by acids or bases.
Oxidation and Reduction: Although less common, the nucleobases can undergo oxidation or reduction under specific conditions.
Substitution: The replacement of functional groups on the nucleobases or the ribose sugars.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Yields individual nucleotides or smaller oligonucleotides.
Oxidation and Reduction: Produces modified nucleotides with altered functional groups.
Substitution: Results in nucleotides with different substituents on the nucleobases or ribose sugars.
Scientific Research Applications
Uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactivity of nucleotides and nucleic acids.
Biology: Investigating the role of RNA and DNA in cellular processes, such as replication, transcription, and translation.
Medicine: Developing therapeutic agents targeting nucleic acids, including antisense oligonucleotides and RNA interference.
Industry: Producing synthetic nucleotides for use in diagnostics, biotechnology, and pharmaceuticals.
Mechanism of Action
The mechanism of action of uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine involves its interaction with nucleic acid-binding proteins and enzymes. It can serve as a substrate for polymerases and nucleases, influencing the synthesis and degradation of RNA and DNA. The compound’s structure allows it to mimic natural nucleic acids, making it a valuable tool for studying molecular recognition and catalysis.
Comparison with Similar Compounds
Similar Compounds
Uridylyl-(3’->5’)-uridine: Another trinucleotide with similar structural features but different nucleobases.
Adenylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine: A trinucleotide composed entirely of adenosine units.
Cytidylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine: A trinucleotide with cytidine replacing uridine.
Uniqueness
Uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine is unique due to its specific sequence of nucleotides, which influences its binding affinity and reactivity with enzymes and proteins. This specificity makes it a valuable model for studying sequence-dependent interactions in nucleic acids.
Properties
CAS No. |
2889-33-0 |
|---|---|
Molecular Formula |
C29H36N12O18P2 |
Molecular Weight |
902.6 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H36N12O18P2/c30-22-14-24(34-6-32-22)40(8-36-14)26-17(45)16(44)11(56-26)4-53-60(49,50)59-21-12(57-28(19(21)47)41-9-37-15-23(31)33-7-35-25(15)41)5-54-61(51,52)58-20-10(3-42)55-27(18(20)46)39-2-1-13(43)38-29(39)48/h1-2,6-12,16-21,26-28,42,44-47H,3-5H2,(H,49,50)(H,51,52)(H2,30,32,34)(H2,31,33,35)(H,38,43,48) |
InChI Key |
DUHDLKIBOUSAIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C(N=CN=C87)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





